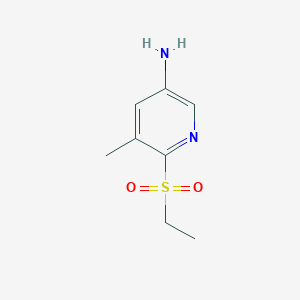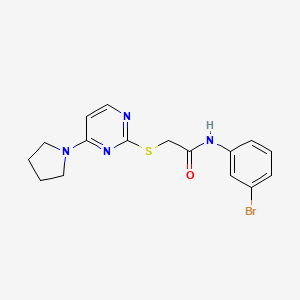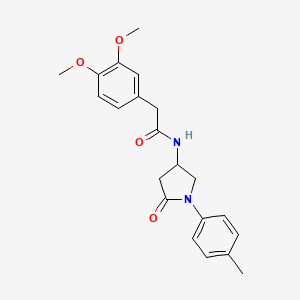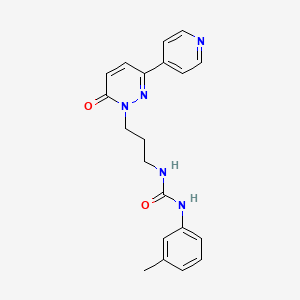![molecular formula C22H23N5O2 B2358113 7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-57-0](/img/structure/B2358113.png)
7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for their versatility in drug design due to their reactivity and presence in many molecules of natural, human, or plant origin . They have been reported to exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . For example, compounds were obtained by reaction in n-butanol in the presence of p-toluenesulfonic acid (p-TsOH) with a yield of 45–85% .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of triazolopyrimidine derivatives, such as those related to the specified compound, has been explored for their potential biological activities. For instance, Gilava et al. (2020) described the potent synthesis of a series of triazolopyrimidines evaluated for their antimicrobial and antioxidant activities. The compounds were synthesized using the Biginelli protocol and characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020).
Potential Applications in Drug Delivery
Research on the application of triazolopyrimidine derivatives in drug delivery systems highlights their potential as carriers for active compounds such as anticancer drugs. Helaly et al. (2014) developed a new slow-release polymeric material using a blend of maize starch and cellulose acetate, which was then used to carry heterocyclic derivatives showing anticancer effects. This research demonstrates the potential of triazolopyrimidine derivatives in enhancing the efficacy and delivery of anticancer drugs (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).
Corrosion Inhibition
The application of triazolopyrimidine derivatives as corrosion inhibitors has also been investigated. Kruzhilin et al. (2021) developed new triazolopyrimidine-6-carboxylates and evaluated their efficacy as copper corrosion inhibitors in chloride environments. Their study suggests that these compounds can form protective layers on metal surfaces, demonstrating significant potential in corrosion inhibition (Kruzhilin, Polikarchyuk, Kozaderov, Shikhaliev, Shevtsov, Potapov, Zartsyn, & Prabkhakar, 2021).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This could involve binding to the active site of the target protein, leading to changes in its conformation and function .
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on its potential targets, it can be inferred that it may have effects such as modulation of immune response, alteration of oxygen sensing mechanisms, and inhibition of signal transduction pathways .
Direcciones Futuras
The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render them as promising systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13-7-5-6-8-18(13)25-21(28)19-14(2)23-22-24-15(3)26-27(22)20(19)16-9-11-17(29-4)12-10-16/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHOPAVLYOSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)
![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)

![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)


![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)